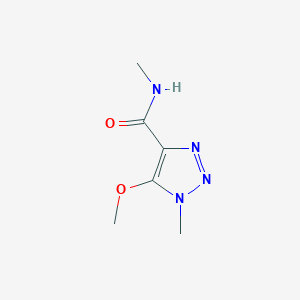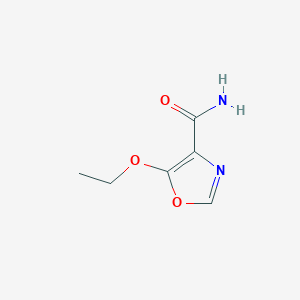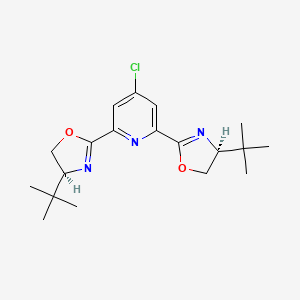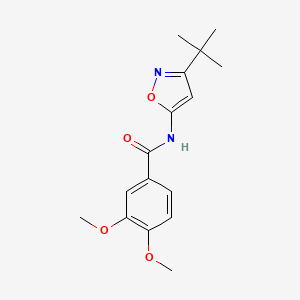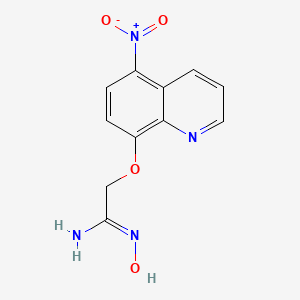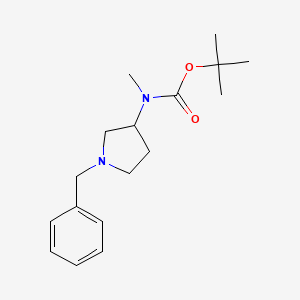
2-(5-Cyano-1-benzofuran-2-yl)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling.
Introduction of the Cyanide Group: The nitro group in the benzofuran ring can be reduced to an amino group, which can then be converted to a cyanide group through a Sandmeyer reaction.
Attachment of the Ethyl Methanesulfonate Group: The final step involves the reaction of the benzofuran derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate.
Industrial Production Methods
Industrial production methods for 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The cyanide group can be reduced to an amine, while the benzofuran ring can undergo oxidation to form quinone derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of benzofuran-2-amine derivatives.
Coupling Reactions: Formation of biaryl or aryl-vinyl compounds.
Scientific Research Applications
2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-tumor, antibacterial, and anti-viral activities.
Biological Research: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the development of organic electronic materials and sensors.
Pharmaceutical Research: Investigated for its potential as a prodrug that can be activated in specific biological environments.
Mechanism of Action
The mechanism of action of 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate involves its interaction with biological targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying nucleophilic sites in proteins and nucleic acids . This modification can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription . The benzofuran ring and cyanide group contribute to the compound’s ability to bind to specific molecular targets and pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl Methanesulfonate: An alkylating agent used in genetic research to induce mutations.
2-(2-Methylsulfonyloxyethoxy)ethyl Methanesulfonate: A related compound with similar alkylating properties.
Uniqueness
2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate is unique due to the presence of the benzofuran ring and cyanide group, which confer specific biological activities and chemical reactivity . Unlike ethyl methanesulfonate, which primarily induces mutations, 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate has broader applications in medicinal chemistry and material science .
Properties
CAS No. |
919088-05-4 |
|---|---|
Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
2-(5-cyano-1-benzofuran-2-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C12H11NO4S/c1-18(14,15)16-5-4-11-7-10-6-9(8-13)2-3-12(10)17-11/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
PMXWTSRFIJCGQH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC2=C(O1)C=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
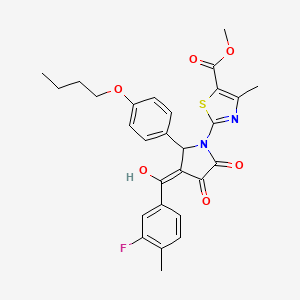
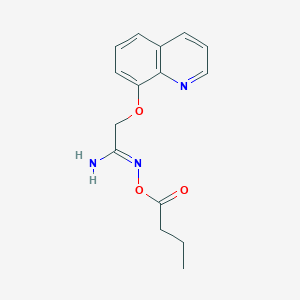
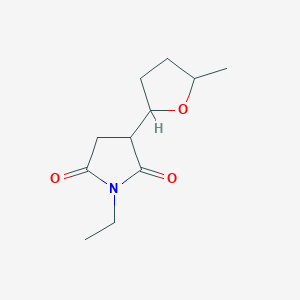
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)

